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This document provides a detailed overview of the application of novolac resins in photoresists,

a critical component in microfabrication and semiconductor manufacturing.[1][2] These notes

include the fundamental chemistry, experimental protocols for photoresist processing, and

quantitative data for process optimization.

Introduction to Novolac-Based Photoresists
Novolac resins are phenol-formaldehyde polymers that serve as the backbone of a widely used

class of photoresists.[1][2] Specifically, in positive-tone photoresists, novolac resins are

combined with a photoactive compound (PAC), most commonly a diazonaphthoquinone (DNQ).

[1][3][4] This combination provides excellent adhesion, thermal stability, and etch resistance,

making them a cornerstone material in photolithography.[1][3]

The functionality of these photoresists relies on a change in the solubility of the novolac resin in

an aqueous alkaline developer upon exposure to ultraviolet (UV) light.[4] In its unexposed

state, the DNQ acts as a dissolution inhibitor, preventing the novolac resin from dissolving in

the developer.[4] Upon exposure to UV radiation, the DNQ undergoes a chemical

transformation, converting into a carboxylic acid, which in turn increases the dissolution rate of

the novolac resin in the exposed areas.[2][5]
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The key chemical transformation in DNQ-novolac photoresists is the photolysis of the

diazonaphthoquinone (DNQ). This process can be summarized in the following steps:

Photoexcitation: The DNQ molecule absorbs a photon of UV light, typically in the range of

350-450 nm, leading to an excited state.[2]

Nitrogen Elimination: The excited DNQ molecule undergoes a Wolff rearrangement,

eliminating a molecule of nitrogen gas (N₂) and forming a highly reactive ketene

intermediate.[2][6]

Hydrolysis: In the presence of water molecules within the photoresist film, the ketene

intermediate is hydrolyzed to form indene carboxylic acid.[2]

This newly formed carboxylic acid is highly soluble in the aqueous alkaline developer, and its

presence renders the exposed regions of the novolac resin soluble.

Fig. 1: Novolac resin structure and DNQ photolysis pathway.

Quantitative Data for Novolac-Based Photoresists
The performance of a photoresist is characterized by several key parameters. The following

table summarizes typical properties and processing parameters for novolac-based

photoresists.
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Parameter Typical Value/Range Description

Resin Composition

Novolac Resin 15-30% by weight
Phenol-formaldehyde polymer

binder.[3]

Photoactive Compound (PAC) ~20% by weight of novolac
Typically Diazo‐

naphthoquinone (DNQ).[7]

Solvent Balance

e.g., Propylene glycol

monomethyl ether acetate

(PGMEA).[3]

Physical Properties

Solids Content 28.3% (for AZ 5214E)
Percentage of non-volatile

components.[8][9]

Viscosity
24.0 cSt at 25°C (for AZ

5214E)

Affects spin coating thickness.

[8][9]

Processing Parameters

Spin Speed 2000 - 6000 rpm Determines the film thickness.

Film Thickness
1.14 - 1.98 µm (for AZ 5214E

at 2000-6000 rpm)

Thickness of the photoresist

layer.[9]

Soft Bake 90 - 110 °C for 60-120 s
To remove excess solvent

before exposure.

Exposure Wavelength 310 - 420 nm
Spectral sensitivity range for

DNQ-novolac resists.[8]

Exposure Dose
Varies with resist and

thickness

Energy required for complete

PAC conversion.

Post-Exposure Bake (PEB) 110 - 130 °C for 1-5 min

To reduce standing wave

effects and improve resolution.

[10]

Developer
0.26N TMAH (Tetramethyl‐

ammonium hydroxide)

Aqueous alkaline solution for

development.[7]
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Development Time 30 - 60 s
Time required to dissolve

exposed regions.

Performance Metrics

Resolution Sub-micron to several microns
The smallest feature size that

can be reliably patterned.

Sensitivity Varies
The minimum exposure dose

to clear the resist.

Experimental Protocols
The following protocols provide a detailed methodology for the key steps in using novolac-

based photoresists for photolithography.

Dissolution of Novolac Resin: In a clean, dry amber glass bottle, dissolve the novolac resin in

the chosen solvent (e.g., PGMEA) at the desired weight percentage (typically 15-30%).[3]

Use a magnetic stirrer to ensure complete dissolution. This may take several hours.

Addition of Photoactive Compound: Once the resin is fully dissolved, add the DNQ

photoactive compound. The amount is typically around 20% of the novolac resin's weight.[7]

Mixing: Continue stirring the solution in the dark until the DNQ is completely dissolved.

Filtration: Filter the photoresist solution through a 0.2 µm or 0.1 µm filter to remove any

particulate contaminants.[8]

Storage: Store the formulated photoresist in a tightly sealed, light-proof container at the

recommended temperature (typically refrigerated).

The following diagram illustrates the standard workflow for positive-tone photolithography using

a DNQ-novolac photoresist.
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Positive Tone Photolithography Workflow
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Fig. 2: Standard photolithography workflow for positive resists.
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Substrate Preparation:

Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g.,

Piranha clean or RCA clean) to remove organic and inorganic contaminants.

Dehydrate the substrate by baking it on a hotplate at 150-200°C for at least 30 minutes to

ensure good photoresist adhesion.

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), if necessary.

Spin Coating:

Dispense the photoresist onto the center of the substrate.

Spin the substrate at a predetermined speed (e.g., 2000-6000 rpm) for 30-60 seconds to

achieve the desired film thickness. The final thickness is inversely proportional to the

square root of the spin speed.

Soft Bake (Pre-bake):

Place the coated substrate on a hotplate at a temperature between 90°C and 110°C for 60

to 120 seconds. This step removes the majority of the solvent from the photoresist film.

Exposure:

Align the photomask over the photoresist-coated substrate.

Expose the substrate to UV light of the appropriate wavelength (e.g., i-line at 365 nm) with

a specific dose. The optimal dose depends on the photoresist thickness and sensitivity.

Post-Exposure Bake (PEB):

(Optional but recommended for high-resolution features) Bake the substrate on a hotplate

at a temperature between 110°C and 130°C for 60 to 120 seconds.[10] This step helps to

reduce the effects of standing waves in the resist and smooth the feature sidewalls.

Development:
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Immerse the substrate in an aqueous alkaline developer, such as 0.26N TMAH, for a

specified time (typically 30-60 seconds).[7] Agitation can be used to improve the uniformity

of the development.

The exposed regions of the photoresist will dissolve in the developer.

Rinse and Dry:

Rinse the substrate with deionized (DI) water to stop the development process.

Dry the substrate using a nitrogen gun.

Hard Bake (Post-bake):

Bake the substrate on a hotplate or in an oven at a temperature of 120-150°C for several

minutes. This step improves the adhesion and chemical resistance of the patterned

photoresist for subsequent etching or deposition processes.

Pattern Transfer (Etching or Deposition):

Use the patterned photoresist as a mask for subsequent processes like wet etching, dry

etching (e.g., reactive ion etching), or material deposition (e.g., metal evaporation).

Resist Stripping:

After the pattern transfer is complete, remove the remaining photoresist using a suitable

solvent (e.g., acetone or a commercial resist stripper).

Negative Tone Process with Novolac Resins
While DNQ-novolac resists are inherently positive-tone, some formulations, like AZ 5214E, can

be used in an "image reversal" mode to create negative-tone patterns.[8][9] This is achieved

through a post-exposure bake that induces cross-linking in the exposed areas, rendering them

insoluble in the developer.[8] A subsequent flood exposure makes the previously unexposed

areas soluble.
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Image Reversal (Negative Tone) Workflow
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Fig. 3: Image reversal workflow for negative tone patterns.
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By following these protocols and understanding the underlying chemical principles, researchers

can effectively utilize novolac-based photoresists for a wide range of microfabrication

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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